molecular formula C11H11ClFN3O3 B12388578 7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B12388578
M. Wt: 287.67 g/mol
InChI Key: ALTSSNRAYMKJMG-SPDVFEMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic nucleoside analogue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the glycosylation of a pyrrolo[2,3-d]pyrimidine derivative with a protected deoxypentofuranosyl halide. The reaction conditions often include the use of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to promote the glycosylation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar glycosylation techniques, with optimization for yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted and deoxy derivatives of the original compound, which can have different biological activities and properties .

Scientific Research Applications

7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been extensively studied for its applications in:

    Chemistry: Used as a building block for the synthesis of more complex nucleoside analogues.

    Biology: Investigated for its role in DNA and RNA synthesis and repair mechanisms.

    Medicine: Explored as a potential antiviral and anticancer agent due to its ability to inhibit viral replication and induce apoptosis in cancer cells.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of 7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its incorporation into DNA or RNA, leading to chain termination or the inhibition of polymerase enzymes. This results in the disruption of nucleic acid synthesis, which is critical for viral replication and cancer cell proliferation . The compound targets specific molecular pathways involved in these processes, making it a valuable tool in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific structural modifications, which enhance its stability and biological activity. These modifications allow for more effective incorporation into nucleic acids and improved therapeutic potential compared to other similar compounds .

Properties

Molecular Formula

C11H11ClFN3O3

Molecular Weight

287.67 g/mol

IUPAC Name

(2R,5R)-5-(4-chloro-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H11ClFN3O3/c12-10-9-5(13)2-16(11(9)15-4-14-10)8-1-6(18)7(3-17)19-8/h2,4,6-8,17-18H,1,3H2/t6?,7-,8-/m1/s1

InChI Key

ALTSSNRAYMKJMG-SPDVFEMOSA-N

Isomeric SMILES

C1[C@@H](O[C@@H](C1O)CO)N2C=C(C3=C2N=CN=C3Cl)F

Canonical SMILES

C1C(C(OC1N2C=C(C3=C2N=CN=C3Cl)F)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.